Benzamide, N,N-dichloro-
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Overview
Description
Benzamide, N,N-dichloro- is a chemical compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by the presence of a benzene ring attached to an amide group. Benzamide, N,N-dichloro- is specifically known for its two chlorine atoms attached to the nitrogen atoms of the amide group, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzamide, N,N-dichloro- can be synthesized through the direct condensation of benzoic acids and amines in the presence of diatomite earth immobilized with Lewis acidic ionic liquid such as zirconium tetrachloride under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient. The reaction typically involves the use of benzoic acid derivatives and amines, which are subjected to ultrasonic irradiation to facilitate the condensation reaction.
Industrial Production Methods
In industrial settings, the production of benzamide, N,N-dichloro- often involves the use of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N-dimethylformamide solution at elevated temperatures (around 60°C) . This method yields a series of dichlorobenzamide derivatives, which are then purified and characterized using techniques such as nuclear magnetic resonance and infrared spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the nitrogen can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: It can react with carboxylic acids and amines to form more complex amide derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used under basic conditions to substitute the chlorine atoms.
Condensation Reactions: Ultrasonic irradiation and Lewis acidic ionic liquids are commonly used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include various dichlorobenzamide derivatives, which can be further characterized and used in different applications .
Scientific Research Applications
Benzamide, N,N-dichloro- has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: It is used in the development of pharmaceutical agents due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of benzamide, N,N-dichloro- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
Benzamide, N,N-dichloro- is unique due to its specific substitution pattern on the nitrogen atoms, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
22180-78-5 |
---|---|
Molecular Formula |
C7H5Cl2NO |
Molecular Weight |
190.02 g/mol |
IUPAC Name |
N,N-dichlorobenzamide |
InChI |
InChI=1S/C7H5Cl2NO/c8-10(9)7(11)6-4-2-1-3-5-6/h1-5H |
InChI Key |
ZNRQBCGYDUGKQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(Cl)Cl |
Origin of Product |
United States |
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